11beta-Hydroxy-12alpha-bromoprogesterone

Description

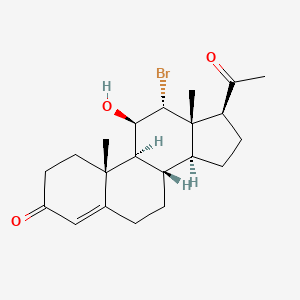

11β-Hydroxy-12α-bromoprogesterone is a synthetic steroid derivative characterized by a hydroxyl group at the 11β position and a bromine atom at the 12α position of the progesterone backbone. Its molecular formula is C₂₁H₂₉BrO₃, with an exact mass of 408.13615 g/mol .

Propriétés

Numéro CAS |

1242-47-3 |

|---|---|

Formule moléculaire |

C21H29BrO3 |

Poids moléculaire |

409.4 g/mol |

Nom IUPAC |

(8S,9S,10R,11R,12R,13S,14S,17S)-17-acetyl-12-bromo-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H29BrO3/c1-11(23)15-6-7-16-14-5-4-12-10-13(24)8-9-20(12,2)17(14)18(25)19(22)21(15,16)3/h10,14-19,25H,4-9H2,1-3H3/t14-,15+,16-,17+,18+,19-,20-,21+/m0/s1 |

Clé InChI |

BJZVIASULZGRCL-YRCLAMMRSA-N |

SMILES |

CC(=O)C1CCC2C1(C(C(C3C2CCC4=CC(=O)CCC34C)O)Br)C |

SMILES isomérique |

CC(=O)[C@H]1CC[C@@H]2[C@@]1([C@H]([C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)Br)C |

SMILES canonique |

CC(=O)C1CCC2C1(C(C(C3C2CCC4=CC(=O)CCC34C)O)Br)C |

Autres numéros CAS |

1242-47-3 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 11β-Hydroxy-12α-bromoprogesterone, enabling comparative analysis of substituent effects and biological activity:

Key Findings

- Medroxyprogesterone Acetate : Unlike 11β-Hydroxy-12α-bromoprogesterone, this clinically used progestin features a 17α-acetoxy group and 6α-methyl substitution, enhancing oral bioavailability and metabolic stability . The bromine in the target compound may increase lipophilicity but could reduce metabolic half-life compared to fluorine analogs .

- 12α-Fluoro Analogs : Fluorine’s smaller atomic radius and higher electronegativity at the 12α position likely improve receptor-binding precision compared to bromine, though bromine’s bulk may confer unique steric interactions .

- 14-Hydroxyandrosta-1,4-diene-3,17-dione : The absence of halogenation and presence of a 1,4-diene system reduce steroidal activity, highlighting the critical role of 11β/12α substitutions in modulating potency .

Research Implications and Limitations

- Structural Activity Relationships (SAR) : The 12α-bromine in 11β-Hydroxy-12α-bromoprogesterone may hinder binding to progesterone receptors (PRs) due to steric clash, whereas medroxyprogesterone acetate’s 6α-methyl group enhances PR affinity .

- Metabolic Stability : Brominated steroids are prone to slower hepatic clearance than fluorinated analogs, but this may vary with hydroxylation patterns .

- Evidence Gaps : The provided materials lack direct data on the target compound’s receptor-binding assays or clinical efficacy, necessitating further experimental validation.

Q & A

Q. What unresolved questions exist regarding the compound’s metabolic fate in hepatic microsomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.